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Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate

CAS No.: 1261504-50-0

Cat. No.: B2984851

Get Quote

Target Molecule: Methyl 2-hydroxy-6-nitrobenzoate (Methyl 6-nitrosalicylate).

Correct CAS Registry Number:1261504-50-0 (or 89942-77-8 for the isomer family; specific

esters often have varying CAS depending on the catalog).

Incorrect CAS Warning: The CAS number 16533-48-5 provided in the prompt corresponds to

Ascorbic Acid Impurity C (L-xylo-Hexulosonic acid). Do not use this CAS for sourcing

reagents, as it refers to a sugar derivative, not the nitro-aromatic target.

Technical Guide: Scalable Synthesis of Methyl 2-
Hydroxy-6-Nitrobenzoate
Executive Summary
Methyl 2-hydroxy-6-nitrobenzoate is a highly functionalized aromatic scaffold used in the

development of heterocyclic active pharmaceutical ingredients (APIs), particularly those

requiring a 1,2,3-trisubstituted benzene core. Its synthesis is challenging due to the meta

relationship between the hydroxyl and nitro groups, which precludes direct nitration of salicylate

precursors (which favor 3- and 5-nitro isomers).
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This guide presents the "Oxidation-Reduction-Diazotization" pathway, starting from the

industrial feedstock 2,6-Dinitrotoluene (2,6-DNT). This route is favored for its regiochemical

certainty and scalability compared to the low-yielding nucleophilic aromatic substitution (SNAr)

routes.

Retrosynthetic Analysis
To achieve the 1,2,6-substitution pattern (Carboxylate-Hydroxyl-Nitro), we disconnect the

molecule as follows:

Ester Disconnection: The methyl ester is installed last to avoid hydrolysis during harsh

intermediate steps.

Hydroxyl Disconnection: The phenol is installed via diazotization of an aniline precursor (2-

Amino-6-nitrobenzoic acid), as direct hydroxylation is difficult.

Amine Disconnection: The amine is derived from the partial reduction of a symmetrical dinitro

precursor (2,6-Dinitrobenzoic acid).

Carboxyl Disconnection: The acid is obtained via oxidation of 2,6-Dinitrotoluene.
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Figure 1: Retrosynthetic logic flow from target to industrial feedstock.[1]

Primary Synthesis Pathway: The 2,6-DNT Route
This pathway ensures 100% regioselectivity for the 6-nitro isomer.

Phase 1: Oxidation of 2,6-Dinitrotoluene
Objective: Convert the methyl group of 2,6-DNT to a carboxylic acid.

Reagents: Sodium Dichromate (
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), Concentrated Sulfuric Acid (

).[2]

Mechanism: Jones-style oxidation of the benzylic carbon.

Protocol:

Dissolve 2,6-Dinitrotoluene (18.2 g, 0.1 mol) in conc.

(120 mL) in a round-bottom flask.

Cool the mixture to 10°C using an ice bath.

Slowly add Sodium Dichromate (35 g, 0.12 mol) in small portions.

Critical Process Parameter (CPP): Maintain internal temperature below 30°C. The reaction

is exothermic; overheating risks decarboxylation or runaway.

Allow the mixture to stir at room temperature for 20–24 hours.

Pour the reaction mixture onto 500 g of crushed ice.

Filter the precipitated 2,6-Dinitrobenzoic acid. Wash with cold water until the filtrate is

neutral.

Purification: Recrystallize from water or aqueous ethanol.

Expected Yield: 55–60%.

Appearance: Yellowish crystals.

Phase 2: Regioselective Partial Reduction
Objective: Reduce one nitro group to an amine while leaving the other intact.

Reagents: Sodium Sulfide (

), Ammonium Chloride (
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), Methanol/Water.

Mechanism: Zinin Reduction. The steric equivalence of the two nitro groups leads to

statistical reduction, but the reaction stops at the mono-amine under controlled stoichiometry.

Protocol:

Suspend 2,6-Dinitrobenzoic acid (10.6 g, 0.05 mol) in Water (100 mL) containing

(5.4 g).

Add 28% Aqueous Ammonia dropwise until the acid dissolves (pH ~8-9).

Heat the solution to 60°C.

Add a solution of Sodium Sulfide (12.0 g, 0.05 mol) in water (50 mL) dropwise over 30

minutes.

Stir at 80°C for 1 hour. The color will change from yellow to deep red/orange.

Cool to room temperature and acidify with Acetic Acid to pH 4–5.

Filter the crude 2-Amino-6-nitrobenzoic acid.[3]

Purification: Dissolve in dilute NaOH, filter off any insoluble diamine byproducts, and re-

precipitate with HCl.

Expected Yield: 70–80%.

Phase 3: Diazotization and Hydroxylation
Objective: Convert the amino group to a hydroxyl group.

Reagents: Sodium Nitrite (

), Sulfuric Acid (

), Copper(II) Sulfate (

) (optional catalyst).
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Mechanism: Formation of diazonium salt followed by nucleophilic attack by water (

-like).

Protocol:

Dissolve 2-Amino-6-nitrobenzoic acid (9.1 g, 0.05 mol) in 30%

(80 mL).

Cool to 0–5°C.

Add a solution of

(3.8 g, 0.055 mol) in water (15 mL) dropwise. Stir for 30 mins to form the diazonium salt.

Hydrolysis Step: Transfer the cold diazonium solution dropwise into a boiling solution of 30%

(100 mL).

Note: Adding to boiling acid ensures rapid

evolution and prevents side reactions (coupling).

Boil for 15 minutes after addition is complete.

Cool the mixture. The product, 2-Hydroxy-6-nitrobenzoic acid, will crystallize.

Filter and dry.

Expected Yield: 65–75%.

Phase 4: Methyl Esterification
Objective: Form the methyl ester. Direct Fischer esterification is slow due to steric hindrance

(ortho-hydroxyl and ortho-nitro). Alkylation is preferred.

Reagents: Dimethyl Sulfate (

) or Methyl Iodide (
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), Potassium Carbonate (

), Acetone.

Protocol:

Dissolve 2-Hydroxy-6-nitrobenzoic acid (3.66 g, 0.02 mol) in Dry Acetone (50 mL).

Add Anhydrous

(3.0 g, 0.022 mol). Stir for 15 mins.

Add Dimethyl Sulfate (2.52 g, 1.9 mL, 0.02 mol) dropwise.

Safety: DMS is highly toxic. Use a fume hood and neutralize waste with ammonia.

Reflux for 4–6 hours. Monitor by TLC (the acid spot should disappear).

Cool, filter off inorganic salts, and evaporate the acetone.

Dissolve residue in Ethyl Acetate, wash with dilute

(to remove unreacted acid) and Brine.

Dry over

and concentrate.

Final Product:Methyl 2-hydroxy-6-nitrobenzoate.

Expected Yield: 85–90%.[4]

Appearance: Pale yellow solid.

Experimental Data Summary
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Parameter
Phase 1
(Oxidation)

Phase 2
(Reduction)

Phase 3
(Diazo)

Phase 4
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Starting Material
2,6-

Dinitrotoluene

2,6-

Dinitrobenzoic

acid

2-Amino-6-

nitrobenzoic acid

2-Hydroxy-6-

nitrobenzoic acid

Key Reagent / /
/

/
/

Temperature
<30°C (addition),

then RT
80°C

0°C

100°C
Reflux (56°C)

Time 24 h 1.5 h 1 h 4–6 h

Typical Yield 55–60% 70–80% 65–75% 85–90%

Purification

Recrystallization

(

)
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Extraction
Crystallization

Silica Plug /

Recryst.

Process Visualization (Graphviz)
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Figure 2: Step-by-step synthesis workflow from 2,6-DNT to the target ester.

Safety & Handling
Nitro Compounds: 2,6-DNT and its derivatives are energetic materials. While the carboxylic

acid derivatives are more stable, avoid heating dry solids or subjecting them to shock.

Dimethyl Sulfate (DMS): A potent alkylating agent and carcinogen. Handle only in a certified

fume hood. Decontaminate glassware with 10% aqueous ammonia.
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Chromium(VI): Sodium dichromate is carcinogenic and an environmental hazard. Dispose of

chromium waste separately according to EHS regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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